N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPQZMRSFBYJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358913 | |
| Record name | N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-27-6 | |
| Record name | N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the copper-promoted one-pot approach, which involves the reaction of 4-bromoaniline with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a copper catalyst. The reaction proceeds through a domino C–N cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position of the phenyl ring participates in nucleophilic substitution reactions. This is facilitated by electron-withdrawing effects of the benzimidazole core.
Key Examples:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Formation of a Meisenheimer complex through nucleophilic attack.
Transition Metal-Catalyzed Cross-Couplings
The C–Br bond undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.
Documented Transformations:
Optimization Notes :
-
Higher yields observed with electron-deficient boronic acids.
-
Steric hindrance from the methyl group requires bulky ligands (e.g., Xantphos) for efficient coupling .
Functionalization at the 2-Amino Group
The primary amine undergoes condensation and alkylation reactions.
Reported Modifications:
Limitations :
Ring Functionalization of the Benzimidazole Core
The heterocyclic system participates in electrophilic substitutions and redox reactions.
Experimental Observations:
Computational Analysis :
DFT studies indicate the methyl group directs electrophiles to the C-5 position due to inductive effects .
Deprotection and Rearrangement Reactions
The methyl group at N-1 can be removed under strong acidic conditions, enabling further derivatization.
Case Study:
Demethylation :
-
Reagent : BBr₃ (1M in CH₂Cl₂), −78°C → rt
-
Product : N-(4-Bromophenyl)-1H-benzo[d]imidazol-2-amine
Utility :
The demethylated product serves as a precursor for N-alkylation with diverse electrophiles .
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the compound undergoes homolytic C–Br bond cleavage.
Products Identified :
-
N-(4-Phenyl)-1-methyl-1H-benzo[d]imidazol-2-amine (via radical recombination)
-
Benzimidazole-derived polymeric byproducts
Quantum Yield :
Φ = 0.12 ± 0.03 (measured in acetonitrile)
Scientific Research Applications
Pharmaceutical Development
The compound is classified under benzimidazole derivatives, which are recognized for their diverse biological activities. The unique features of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine, including the presence of a bromine atom and a methyl group, suggest potential applications in drug design and development.
Biological Activities
Research indicates that compounds with a benzimidazole core can exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Inhibition of specific enzymes
These activities make this compound a candidate for further exploration in medicinal chemistry.
Ligand Chemistry
This compound has been identified as a potential ligand for metal complexes. The ability to form stable complexes with transition metals could lead to applications in catalysis, particularly in olefin polymerization processes.
Metal Complex Formation
The compound's structure allows it to act as a bidentate or polydentate ligand, which can stabilize metal centers and enhance catalytic activity. This property is crucial in developing new catalysts for industrial applications.
Interaction Studies
Interaction studies involving this compound have focused on its reactivity and binding affinity with various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.
Notable Findings
Research has shown that the compound may interact with:
- Enzymes involved in metabolic pathways
- Receptors implicated in various diseases
Such interactions could provide insights into the compound's role as a therapeutic agent.
Comparison with Related Compounds
To further understand the applications of this compound, it is useful to compare it with related compounds that share structural similarities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-benzo[d]imidazole | Structure | Lacks the amine group; focuses on imidazole reactivity. |
| 4-Bromo-5-fluoro-1H-benzo[d]imidazole | Structure | Fluorine substitution alters electronic properties. |
| 4-Bromo-2-chloro-1-methyl-benzimidazole | Structure | Chlorine substitution may enhance biological activity. |
These comparisons highlight how variations in substituents can influence biological properties and reactivity.
Case Study 1: Anticancer Activity
A study exploring benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. This suggests that further research could elucidate its potential as an anticancer agent.
Case Study 2: Catalytic Applications
Research on metal complexes formed with benzimidazole ligands has shown promising results in olefin polymerization processes. The ability of this compound to act as a ligand could enhance the efficiency of these catalytic systems.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Benzimidazole Core
Key Insights :
- Methyl Substitution: The 1-methyl group in the target compound and 6a improves metabolic stability and activity, as seen in Pseudomonas aeruginosa inhibition .
- Bromine Position : Bromine at the benzimidazole 5-position () versus the 4-bromophenyl group in the target compound influences electronic properties differently, impacting applications like NLO materials .
Functional Group Replacements
Table 2: Impact of Amine Group Modifications
Key Insights :
- Amine vs. Carboxamide : Replacement of the 2-amine with a thiazole carboxamide () drastically reduces activity, highlighting the critical role of the free amine in bioactivity.
- Aryl vs. Heteroaryl Substituents : Anti-inflammatory activity is retained with indole/carbazole groups (AJ2-29/AJ2-30), suggesting flexibility in the aryl group for target engagement .
Halogenation Effects
Table 3: Bromine Substituent Comparisons
Key Insights :
- Bromine on Aryl vs. Benzimidazole : Bromine on the benzimidazole core () increases molecular weight and polarizability compared to the target’s bromophenyl group.
Biological Activity
N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole derivatives, demonstrates a range of biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological properties, including antitumor activity, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BrN3, with a molecular weight of 302.17 g/mol. The compound features a benzo[d]imidazole core with a bromine atom attached to the phenyl group and a methyl group on the imidazole ring. This unique structure contributes to its diverse biological activities.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors associated with cancer progression. The presence of the bromine atom may enhance lipophilicity and facilitate interactions with cellular membranes, improving bioavailability and efficacy .
Comparative Analysis with Related Compounds
To understand the biological potential of this compound, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-benzo[d]imidazole | C10H10BrN3 | Simpler structure; lacks amine group |
| 4-Bromo-5-fluoro-1H-benzo[d]imidazole | C10H9BrFN3 | Fluorine substitution alters electronic properties |
| 4-Bromo-2-chloro-1-methyl-benzimidazole | C10H9BrClN3 | Chlorine may enhance biological activity |
These comparisons illustrate how variations in substituents can influence biological properties and reactivity, suggesting avenues for further research into optimizing efficacy through structural modifications.
Case Studies and Research Findings
While comprehensive clinical data on this compound is scarce, several studies involving related compounds provide insights into its potential applications:
- Antimicrobial Activity : Related imidazole derivatives have shown promising antimicrobial effects against various pathogens. For instance, derivatives exhibiting structural similarities have been tested against E. coli and Staphylococcus aureus, demonstrating significant inhibitory concentrations .
- Antiparasitic Effects : Some benzimidazole derivatives have been evaluated for their antiparasitic properties against protozoa such as Trypanosoma cruzi. These studies highlight the importance of structural features in enhancing bioactivity against specific targets .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that compounds like this compound may disrupt cellular processes through interaction with DNA or inhibition of critical enzymes involved in cell division and metabolism .
Q & A
Q. What are the most efficient synthetic routes for N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine?
Methodological Answer: The compound can be synthesized via:
- Catalytic CBr4-mediated one-pot reactions : Combining 1H-benzo[d]imidazol-2-amine derivatives with ethyl 3-oxo-3-phenylpropanoate and CBr4 (3 equiv) in CH3CN at 80°C yields 78% product .
- Visible-light-mediated catalyst-free reactions : Using aryl isothiocyanates (e.g., 4-bromophenyl isothiocyanate) under visible light to form the benzimidazole core, achieving >90% yield .
Q. Key Considerations :
Q. How is the structure of this compound validated in academic research?
Methodological Answer:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles and confirming bromophenyl substitution .
- Spectroscopic analysis :
- 1H/13C NMR : Aromatic protons appear at δ 7.1–8.1 ppm, with methyl groups at δ ~3.7 ppm .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~740 cm⁻¹ (C-Br stretch) confirm functional groups .
Data Interpretation Tip : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies arise from:
Q. Experimental Design Recommendation :
Q. What advanced strategies exist to study its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Fragment-based drug design :
- Co-crystallize the compound with target enzymes (e.g., PRMT5/MTA) to map binding interactions (e.g., H-bonds with Glu435/Glu444) .
- Measure inhibition constants (e.g., IC50 = 12.0 μM for PRMT5) using fluorescence polarization assays .
- Structure-activity relationship (SAR) studies :
Data Analysis Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before experimental validation .
Q. How can unexpected reaction products (e.g., dimerization) be mitigated during synthesis?
Methodological Answer: Unexpected products arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
